molecular formula C8H14ClNO2 B578141 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 1219204-23-5

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

Cat. No.: B578141
CAS No.: 1219204-23-5
M. Wt: 191.655
InChI Key: MIIHGYVJEBVNQB-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a bicyclic compound with the molecular formula C8H14ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the protection of octahydrocyclopenta[c]pyrrole using an N-protecting group. The protected compound is then reacted with lithium alkylide in the presence of a chiral organic ligand at low temperatures (-50°C to -78°C) using solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. The reaction product is subsequently treated with carbon dioxide or ethyl chloroformate to yield the desired carboxylic acid derivative .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves similar steps as the laboratory synthesis but is scaled up with careful control of reaction conditions and purification processes to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler aromatic heterocycle with one nitrogen atom.

    Pyrrolidine: A saturated five-membered ring containing one nitrogen atom.

    Cyclopentane: A saturated five-membered ring without heteroatoms.

Uniqueness

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHGYVJEBVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672218
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219204-23-5
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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